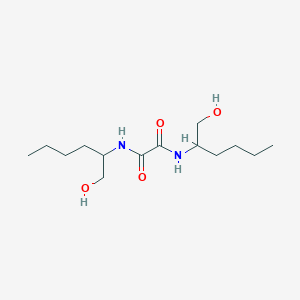
1-amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide
Übersicht
Beschreibung
1-Amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide is a chemical compound with the molecular formula C₁₉H₁₈N₂O₄. This compound is known for its unique structure, which includes an anthracene core substituted with amino, methoxypropyl, and carboxamide groups. It has a molecular mass of 338.357 Da .
Vorbereitungsmethoden
The synthesis of 1-amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The amino and methoxypropyl groups can participate in substitution reactions, resulting in the formation of substituted anthracene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-Amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-Amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide can be compared with other anthracene derivatives, such as:
- 1-amino-9,10-dioxoanthracene-2-carboxamide
- 1-amino-N-(2-methoxyethyl)-9,10-dioxoanthracene-2-carboxamide
- 1-amino-N-(4-methoxybutyl)-9,10-dioxoanthracene-2-carboxamide
These compounds share similar structural features but differ in the length and nature of the substituent groups. The unique combination of amino, methoxypropyl, and carboxamide groups in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-10-4-9-21-19(24)14-8-7-13-15(16(14)20)18(23)12-6-3-2-5-11(12)17(13)22/h2-3,5-8H,4,9-10,20H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHFBJYRILITTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-anilino-N-[(E)-thiophen-2-ylmethylideneamino]butanamide](/img/structure/B3833473.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B3833480.png)
![8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3833489.png)
![N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B3833497.png)

![Methyl 1-[2-hydroxy-3-[3-[[methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]propyl]piperidine-4-carboxylate](/img/structure/B3833516.png)
![4-(2,2-difluoro-1,3-benzodioxol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3833520.png)

![1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B3833535.png)


![N-[4-(benzoylamino)phenyl]-2-nitrobenzamide](/img/structure/B3833549.png)

